
Leucine, 2-(2-methylpropyl)-
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Overview
Description
Leucine, 2-(2-methylpropyl)-, is a branched-chain amino acid derivative characterized by a 2-methylpropyl (isobutyl) substituent on the α-carbon adjacent to the amino group. This structural modification distinguishes it from canonical leucine, which has an isobutyl group on the γ-carbon. The compound has garnered attention for its enhanced reactivity in biochemical contexts, particularly in antioxidant and cytotoxic assays . Its unique branching may influence solubility, steric interactions, and metabolic pathways, making it a candidate for pharmaceutical and biochemical applications.
Scientific Research Applications
Role in Muscle Protein Synthesis
Leucine is essential for stimulating muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth and metabolism. Studies have shown that leucine supplementation can enhance protein synthesis rates in skeletal muscle tissue, making it beneficial for athletes and individuals undergoing rehabilitation after injury or surgery .
Case Study: Leucine Supplementation in Athletes
A study involving male Sprague-Dawley rats demonstrated that a daily supplementation of leucine (2.25 g/kg body weight) for ten days significantly increased the phosphorylation of mTOR and its downstream targets, leading to enhanced protein synthesis and muscle hypertrophy . This suggests that leucine can be an effective supplement for improving athletic performance and recovery.
Metabolic Health Benefits
Leucine has been identified as a promising agent for improving metabolic health. It has been shown to influence lipid metabolism and insulin sensitivity, which are crucial factors in preventing metabolic diseases such as obesity and type 2 diabetes. The co-ingestion of carbohydrates with leucine further enhances its anabolic effects, promoting better metabolic outcomes .
Case Study: Leucine and Obesity Management
Research indicates that increasing dietary leucine intake may help regulate body weight by modulating energy metabolism and reducing fat accumulation in skeletal muscle. This effect is particularly relevant in the context of obesity management, where maintaining lean body mass while losing fat is essential .
Therapeutic Applications in Disease Management
Leucine's role extends beyond muscle metabolism; it has therapeutic implications in various clinical conditions:
- Maple Syrup Urine Disease (MSUD): Leucine oxidation studies have been conducted to assess residual whole-body leucine oxidation in patients with MSUD. These studies utilized non-invasive breath tests to evaluate metabolic responses to leucine supplementation, providing insights into managing this genetic disorder .
- Cancer: The effects of leucine on cancer cells are complex; while it can promote cell growth in some contexts, it has also been linked to pro-tumorigenic effects in specific cancer types such as breast and pancreatic cancers . This duality necessitates careful consideration when using leucine as a supplement in cancer patients.
Summary of Findings
The following table summarizes key findings related to the applications of leucine:
Chemical Reactions Analysis
Transamination and Decarboxylation
Leucine undergoes transamination via branched-chain amino acid aminotransferase (BCAT), transferring its amino group to α-ketoglutarate to form α-ketoisocaproate (α-KIC) . This α-keto acid is further decarboxylated to produce β-hydroxy-β-methylbutyrate (HMB), a key metabolite influencing protein synthesis and mitochondrial function .
Key Data:
Reaction Step | Enzyme Involved | Product | Biological Impact |
---|---|---|---|
Transamination | BCAT | α-KIC | Precursor for HMB synthesis |
Decarboxylation | Mitochondrial enzymes | HMB | Reduces protein degradation by 30–50% in myotubes |
Oxidation and Reduction Pathways
Leucine’s isobutyl side chain participates in oxidative catabolism , yielding intermediates like hydroxymethylglutaryl-CoA (HMG-CoA) and acetyl-CoA . This pathway generates ATP and NADH, crucial for energy metabolism. Conversely, reduction of α-KIC produces HMB, enhancing mitochondrial respiration by 1.4–1.7-fold .
Catabolic Intermediates :
-
α-Ketoisocaproate
-
HMG-CoA
-
Acetyl-CoA
-
2-Methylbutyric acid
Reaction Kinetics with ¹⁹F-Tags
Leucine reacts with ¹⁹F-tags (e.g., 2-fluoro-4-nitrobenzene sulfonate) to form stable fluorinated derivatives. This reaction is pivotal for tracking amino acid metabolism via ¹⁹F-NMR.
Kinetic Parameters :
Amino Acid | Second-Order Rate Constant (mM⁻¹s⁻¹) |
---|---|
Leucine | 33.61 ± 1.23 |
Proline | 38.22 ± 2.13 |
Hydroxyproline | 35.86 ± 2.04 |
Note : Leucine’s moderate reactivity allows efficient tagging without side-product accumulation.
Esterification and Functionalization
The carboxyl group of leucine reacts with alcohols (e.g., isopropanol) under acidic conditions to form esters. For example, ibuprofen-leucine isopropyl ester derivatives exhibit enhanced skin permeability .
Synthetic Outcomes :
-
Yield: 85–99% for esterification reactions.
-
Key Reagent: Thionyl chloride (SOCl₂) for carboxyl activation.
Enzymatic Hydroxylation
Cytochrome P450 enzymes hydroxylate leucine derivatives at specific positions. For instance, 4-hydroxy-N-methyl-L-leucine is synthesized via regioselective hydroxylation, altering immunosuppressive activity while retaining hair-growth promotion.
Comparative Reactivity in Mixed Systems
In amino acid mixtures, leucine’s ¹⁹F-tagging rate increases to 56.64 mM⁻¹s⁻¹ , suggesting cooperative effects with other residues . This property is exploited in metabolomic studies to profile amino acid flux.
Thermal Degradation
Thermogravimetric analysis shows leucine derivatives degrade at ≥215°C , with stability influenced by substituents .
Thermal Data :
Derivative | Onset Degradation (°C) |
---|---|
[L-ValOiPr][IBU] | 90.2 |
[L-IleOiPr][IBU] | 105.2 |
[L-LysOiPr][IBU] | 183.7 |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and characterizing "Leucine, 2-(2-methylpropyl)-" in synthetic mixtures?
- Methodological Answer : Combine spectroscopic methods such as 1H NMR and X-ray crystallography for structural elucidation. NMR can confirm hydrogen environments and stereochemistry, while X-ray crystallography provides precise bond lengths and angles . For purity assessment, use high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities and quantify compound integrity .
Q. What are the standard protocols for synthesizing "Leucine, 2-(2-methylpropyl)-" in laboratory settings?
- Methodological Answer : A common approach involves reacting titanium-based precursors (e.g., cyclopentadienyl-titanium complexes) with methyltrimethylsilyl chloride (Me3SiCl) in tetrahydrofuran (THF) at elevated temperatures (353 K). Monitor reaction progress via 1H NMR to confirm intermediate formation and ensure excess Me3SiCl is present to stabilize the final product .
Q. How does the stability of "Leucine, 2-(2-methylpropyl)-" vary under different solvent systems?
- Methodological Answer : Stability is solvent-dependent. In THF, the compound remains stable only in the presence of excess Me3SiCl, which prevents decomposition into dichlorido-titanium derivatives. Test stability using accelerated degradation studies (e.g., varying temperature/pH) and track changes via UV-Vis spectroscopy or NMR .
Advanced Research Questions
Q. What mechanistic insights explain the formation of "Leucine, 2-(2-methylpropyl)-" during titanium-mediated reactions?
- Methodological Answer : Investigate reaction kinetics using stopped-flow techniques to capture transient intermediates. Isotope labeling (e.g., 13C-labeled Me3SiCl) can trace ligand exchange pathways. Computational modeling (DFT calculations) may reveal transition states and energetics of cyclopentadienyl ligand dissociation .
Q. How can researchers resolve contradictions in reported crystallographic data for titanium complexes involving "Leucine, 2-(2-methylpropyl)-"?
- Methodological Answer : Perform systematic error analysis by comparing bond lengths/angles across multiple crystallographic datasets. Validate findings using complementary techniques like EXAFS (Extended X-ray Absorption Fine Structure) to assess local coordination geometry. Cross-reference with synthetic conditions (e.g., solvent polarity, temperature) to identify environmental influences .
Q. What strategies optimize the reproducibility of "Leucine, 2-(2-methylpropyl)-" synthesis across laboratories?
- Methodological Answer : Standardize reaction protocols by controlling variables such as solvent purity, inert atmosphere integrity, and reagent stoichiometry. Use round-robin testing: distribute identical precursor batches to multiple labs and compare yields/purity via interlaboratory statistical analysis (ANOVA). Document deviations in lab notebooks to trace sources of variability .
Q. How can computational models predict the biological interactions of "Leucine, 2-(2-methylpropyl)-" with enzyme active sites?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to map ligand-receptor binding affinities. Validate predictions with in vitro enzymatic assays (e.g., IC50 determination) using purified target enzymes. Correlate computational binding energies with experimental inhibition data to refine force-field parameters .
Comparison with Similar Compounds
Structural and Functional Comparisons
Valine-Derived Esters (e.g., Ethyl 2-methylpropanoate)
- Structure : Derived from valine, these esters feature a 2-methylpropyl group on the carboxylate moiety.
- Properties: Smaller molecular size and higher volatility compared to leucine derivatives, making them prevalent in flavor/aroma compounds (e.g., ethyl 2-methylpropanoate contributes to fruity notes in fresh-cut melon) .
- Applications : Primarily used in food science for aroma enhancement, contrasting with the pharmaceutical focus of 2-(2-methylpropyl) leucine.
4-Methylleucine
- Structure : A leucine isomer with a methyl group on the 4th carbon (γ-position) instead of the α-carbon.
- Applications : Used in peptide engineering to modulate protein folding and stability, unlike the cytotoxic applications of 2-(2-methylpropyl) leucine.
Benzene, (2-methylpropyl)-
- Structure : An aromatic compound with a 2-methylpropyl substituent on a benzene ring.
- Properties: Higher boiling point (443.2 K) due to aromaticity and weaker polarity compared to amino acid derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Compound | Molecular Formula | Substituent Position | Key Properties | Applications |
---|---|---|---|---|
Leucine, 2-(2-methylpropyl)- | C₇H₁₅NO₂ (inferred) | α-carbon | High antioxidant/cytotoxic | Pharmaceutical research |
4-Methylleucine | C₇H₁₅NO₂ | γ-carbon | Hydrophobic stability | Peptide engineering |
Ethyl 2-methylpropanoate | C₆H₁₂O₂ | Carboxylate group | Volatile, fruity aroma | Food flavoring |
Benzene, (2-methylpropyl)- | C₁₀H₁₄ | Benzene ring | High boiling point (~443 K) | Industrial solvent |
Research Findings and Implications
- Antioxidant Mechanism : The α-carbon’s isobutyl group in Leucine, 2-(2-methylpropyl)-, enhances radical scavenging by stabilizing transition states during electron donation .
- Contrast with Fatty Acid Derivatives: Esters from β-oxidation of fatty acids (e.g., aliphatic alcohols) lack the branched structure necessary for high bioactivity, underscoring the importance of amino acid-derived branching .
Properties
CAS No. |
99863-59-9 |
---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-amino-4-methyl-2-(2-methylpropyl)pentanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-7(2)5-10(11,9(12)13)6-8(3)4/h7-8H,5-6,11H2,1-4H3,(H,12,13) |
InChI Key |
NHHUZNBRAXROKE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC(C)C)(C(=O)O)N |
Canonical SMILES |
CC(C)CC(CC(C)C)(C(=O)O)N |
Origin of Product |
United States |
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